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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peripherally selective cannabinoid agonist

AZD1940 and various centrally acting cannabinoids. The information presented is supported by

experimental data to assist researchers and professionals in drug development in

understanding the distinct pharmacological profiles of these compounds.

Introduction
Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are significant targets for

therapeutic intervention in a range of physiological and pathological processes. While centrally

acting cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), have demonstrated therapeutic

potential, their clinical utility is often limited by psychoactive side effects mediated by the

activation of CB1 receptors in the central nervous system (CNS).[1][2] AZD1940 was

developed as a peripherally selective cannabinoid agonist, aiming to provide therapeutic

benefits by targeting peripheral CB1 and CB2 receptors while minimizing CNS-related adverse

effects.[3][4][5] This guide compares the in vitro pharmacological properties of AZD1940 with

those of well-characterized centrally acting cannabinoids.

Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of

AZD1940 and several centrally acting cannabinoids for the human CB1 and CB2 receptors.
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These values are crucial for understanding the receptor interaction and activation profiles of

these compounds.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

Compound
CB1 (human) Ki
(nM)

CB2 (human) Ki
(nM)

Selectivity
(CB1/CB2)

AZD1940 1.18 0.087 13.6

Δ⁹-THC 40.7 36 1.13

WIN55,212-2 1.9 0.28 6.8

CP55,940 0.58 0.68 0.85

Anandamide (AEA) 89 371 0.24

2-

Arachidonoylglycerol

(2-AG)

472 1400 0.34

Note: Ki values represent the concentration of the ligand that will bind to half of the receptors at

equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding

affinity.

Table 2: Cannabinoid Receptor Functional Potency (EC50)
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Compound
CB1 (human) EC50
(nM)

CB2 (human) EC50
(nM)

Efficacy

AZD1940
Data not readily

available

Data not readily

available
Full Agonist[3]

Δ⁹-THC 3.2 - 62 3.1 - 225 Partial Agonist[6]

WIN55,212-2 2.9 - 49 0.7 - 3.3 Full Agonist[2][7]

CP55,940 0.9 - 5.5 0.4 - 2.9 Full Agonist[8]

Anandamide (AEA) 7.9 - 192 261 - 1910 Partial Agonist[7][9]

2-

Arachidonoylglycerol

(2-AG)

14 - 43 38.9 - 122 Full Agonist[7][9]

Note: EC50 values represent the concentration of a drug that gives a half-maximal response.

Efficacy refers to the maximal response a drug can produce.

Signaling Pathways
Both AZD1940 and centrally acting cannabinoids exert their effects by activating CB1 and CB2

receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade

involves the inhibition of adenylyl cyclase and the modulation of ion channels.
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Caption: General signaling pathway of CB1/CB2 receptors.

Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays.

Below are detailed methodologies for key experiments used to characterize cannabinoid

receptor ligands.

Cannabinoid Receptor Binding Assay (Radioligand
Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and

CB2 receptors.
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Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the

cannabinoid receptors.

Materials:

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g.,

CHO or HEK293 cells).

Radioligand: Typically [³H]CP55,940 or another high-affinity cannabinoid receptor ligand.

Test compound (e.g., AZD1940 or a centrally acting cannabinoid).

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity

cannabinoid ligand (e.g., WIN55,212-2).

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

Glass fiber filters and a cell harvester.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of the test compound in the assay buffer.

Parallel incubations are performed in the presence of a high concentration of a non-

radiolabeled ligand to determine non-specific binding.

After incubation to equilibrium (e.g., 60-90 minutes at 30°C), the reaction is terminated by

rapid filtration through glass fiber filters using a cell harvester.

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured by liquid scintillation counting.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Caption: Workflow for a radioligand binding assay.

Functional Assays: [³⁵S]GTPγS Binding and cAMP
Accumulation
These assays are used to determine the functional activity (potency and efficacy) of a

compound at the CB1 and CB2 receptors.

Objective: To measure the extent to which a test compound stimulates the binding of the non-

hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the cannabinoid receptors.

This reflects the activation of the G protein and thus the agonistic activity of the compound.

Materials:

Cell membranes expressing CB1 or CB2 receptors.

[³⁵S]GTPγS.

GDP.

Test compound.

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

Glass fiber filters and a cell harvester.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Pre-incubate cell membranes with the test compound at various concentrations in the assay

buffer containing GDP.

Initiate the reaction by adding [³⁵S]GTPγS.

After a defined incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid

filtration.

Wash the filters with ice-cold buffer.
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Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

Plot the stimulated binding against the logarithm of the agonist concentration to generate a

dose-response curve, from which the EC50 and Emax (maximal effect) can be determined.

Objective: To measure the ability of a test compound to inhibit the production of cyclic AMP

(cAMP), a downstream signaling molecule, following receptor activation.

Materials:

Whole cells expressing CB1 or CB2 receptors.

Forskolin (an adenylyl cyclase activator).

Test compound.

Cell lysis buffer.

cAMP detection kit (e.g., based on ELISA, HTRF, or other detection technologies).

Procedure:

Pre-incubate the cells with the test compound at various concentrations.

Stimulate the cells with forskolin to induce cAMP production.

After a specific incubation time, lyse the cells to release intracellular cAMP.

Quantify the amount of cAMP in the cell lysates using a suitable detection kit.

The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is

used to determine its potency (IC50) and efficacy.

Conclusion
AZD1940 is a high-affinity agonist for both CB1 and CB2 receptors, with a slight preference for

the CB2 receptor. In contrast, centrally acting cannabinoids exhibit a range of affinities and

selectivities. For instance, THC is relatively non-selective, while synthetic cannabinoids like
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WIN55,212-2 show higher affinity and some selectivity for the CB2 receptor. The key

differentiator for AZD1940 is its designed peripheral restriction, which, although not fully

successful in clinical trials at preventing all central effects, represents a significant strategic

departure from the development of centrally acting cannabinoids.[5] The data and protocols

presented in this guide provide a framework for the continued investigation and comparison of

novel cannabinoid receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1665937#azd1940-compared-to-centrally-acting-
cannabinoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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